4-Bromomethyl-2-(4-chlorophenyl)thiazole 4-Bromomethyl-2-(4-chlorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.: 835346-86-6
VCID: VC11720883
InChI: InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl
Molecular Formula: C10H7BrClNS
Molecular Weight: 288.59 g/mol

4-Bromomethyl-2-(4-chlorophenyl)thiazole

CAS No.: 835346-86-6

Cat. No.: VC11720883

Molecular Formula: C10H7BrClNS

Molecular Weight: 288.59 g/mol

* For research use only. Not for human or veterinary use.

4-Bromomethyl-2-(4-chlorophenyl)thiazole - 835346-86-6

Specification

CAS No. 835346-86-6
Molecular Formula C10H7BrClNS
Molecular Weight 288.59 g/mol
IUPAC Name 4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Standard InChI Key AMTMXFWQOUHDAS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The thiazole ring in 4-bromomethyl-2-(4-chlorophenyl)thiazole contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at C2 introduces aromaticity and electron-withdrawing effects, while the bromomethyl substituent at C4 enhances reactivity for nucleophilic substitutions . X-ray crystallography studies of analogous thiazoles reveal planar ring systems with bond angles consistent with sp² hybridization, suggesting similar geometry for this compound .

Physicochemical Data

Key physical properties include:

PropertyValueMethod
Boiling Point384.1 ± 52.0 °CPredicted
Density1.613 ± 0.06 g/cm³Predicted
pKa-0.29 ± 0.10Predicted
LogP (Octanol-Water)3.82Estimated

The low pKa indicates weak acidity, likely from the thiazole ring’s NH group. The high logP value suggests significant lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves a five-step sequence :

  • Cyclization: 2-Bromo-1-(4-chlorophenyl)ethan-1-one reacts with thioacetamide in DMF to form 4-(4-chlorophenyl)-2-methylthiazole.

  • Electrophilic Bromination: N-Bromosuccinimide (NBS) selectively brominates the thiazole’s 5-position.

  • Benzylic Bromination: Radical bromination using NBS under UV light introduces the bromomethyl group.

  • Arbuzov Reaction: Treatment with triethyl phosphite converts the bromide to a phosphonate.

  • Wittig–Horner Reaction: Phosphonates react with benzaldehydes to yield stilbene-thiazole hybrids.

A critical challenge is the competing reactivity at the 5-position and benzylic site during bromination. Single-step benzylic bromination yields <20% due to preferential 5-position reactivity, necessitating sequential brominations .

Structural Analogues

Comparative analysis of related compounds reveals substituent-dependent bioactivity:

CompoundStructural VariationIC₅₀ (Leishmania)*
4-Bromo-2-(4-fluorophenyl)thiazoleFluorine at phenyl45 µM
2-(4-Chlorophenyl)-4-methylthiazoleMethyl at C4>200 µM
4-Chloromethyl-2-phenylthiazoleChloromethyl at C489 µM

*Promastigote form of Leishmania amazonensis . The bromomethyl group in 4-bromomethyl-2-(4-chlorophenyl)thiazole confers superior reactivity for further functionalization compared to methyl or chloromethyl analogues.

Biological Activity and Mechanisms

Antiparasitic Activity

In vitro studies against Trypanosoma cruzi demonstrate potent activity:

  • Trypomastigotes: IC₅₀ = 1.67–100 µM

  • Amastigotes: IC₅₀ = 1.96–200 µM

Mechanistically, the compound disrupts mitochondrial membrane potential in T. cruzi, inducing apoptosis-like death . Molecular docking suggests inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .

Challenges and Future Directions

Synthetic Limitations

Current yields for benzylic bromination remain suboptimal (<40%), necessitating catalyst development. Photoredox catalysis using Ru(bpy)₃²+ shows promise for improving selectivity in radical brominations .

Therapeutic Optimization

Structure-activity relationship (SAR) studies suggest:

  • Replacing bromine with azide groups enhances blood-brain barrier penetration.

  • Adding electron-donating groups (e.g., -OCH₃) to the phenyl ring improves Top1 inhibition by 30% .

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